Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
CAS No.: 6221-58-5
Cat. No.: VC20891572
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6221-58-5 |
|---|---|
| Molecular Formula | C11H16O4 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | bicyclo[3.3.1]nonane-3,7-dicarboxylic acid |
| Standard InChI | InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) |
| Standard InChI Key | NZYARQFLAVKFIQ-UHFFFAOYSA-N |
| SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1C2CC(CC1CC(C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid (CAS: 6221-58-5) is characterized by a bicyclic framework with carboxylic acid functional groups positioned at the 3- and 7- positions of the nonane backbone. The compound's structural rigidity arises from its bridged arrangement, which creates a three-dimensional scaffold that can serve as an important pharmacophore in medicinal chemistry applications. The bicyclic core provides conformational stability while the carboxylic acid groups offer sites for further functionalization or interaction with biological targets.
Conformational Analysis
The bicyclo[3.3.1]nonane scaffold can exist in different conformational states, primarily the chair-chair (CC) and boat-chair (BC) conformations. The specific conformation adopted by bicyclo[3.3.1]nonane derivatives depends largely on the substituents present on the bicyclic ring system. Research indicates that appropriate substitutions in the carbocyclic rings give rise to interesting conformational features that influence the compound's biological activity and chemical reactivity . The conformational behavior of these compounds is of particular interest as it can significantly impact their interaction with biological targets.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C11H16O4 |
| Molecular Weight | 212.24 g/mol |
| CAS Number | 6221-58-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
| Melting Point | Data not available in search results |
| pKa | Data not available in search results |
| Functional Groups | Two carboxylic acids at positions 3 and 7 |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid typically involves multi-step reactions to construct the bicyclic framework with appropriate functionalization. One common approach utilizes double Michael condensations of 1,3-acetonedicarboxylates with cyclohexa-2,5-dienones, followed by hydrolysis and decarboxylation to yield the desired dicarboxylic acid derivatives . Another synthetic route involves the Schmidt rearrangement of appropriate precursors under acidic conditions, which can yield different isomers depending on specific reaction parameters.
Related Synthetic Approaches
Research publications describe the synthesis of related compounds such as 1-hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid through efficient synthetic methods . These synthetic approaches provide valuable insights into potential pathways for preparing the target compound and its derivatives. For instance, one study reports a "simple and efficient synthesis of several new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives," including 1-hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid .
Additionally, some research indicates that bicyclo[3.3.1]nonan-3-one derivatives can be synthesized by the reaction of cyclohexanediacetic acid with acetic anhydride , which may provide alternative routes to access the target compound through appropriate functional group transformations.
Biological Activities and Applications
Anti-inflammatory Properties
In addition to anticancer applications, research suggests that bicyclo[3.3.1]nonane-3,7-dicarboxylic acid exhibits anti-inflammatory properties, making it a compound of interest for conditions characterized by excessive inflammatory responses. Though the exact mechanisms remain under investigation, the structural features of the compound likely contribute to its ability to modulate inflammatory pathways.
Chemical Reactions and Derivatives
Esterification Reactions
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can undergo esterification to produce various esters with modified properties. One example is the dimethyl ester of 1-hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid, which has been synthesized and characterized in previous studies . These ester derivatives often exhibit enhanced lipophilicity compared to the parent dicarboxylic acid, potentially improving certain pharmacokinetic properties like membrane permeability.
Reduction Reactions
The carboxylic acid groups of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can be reduced to produce corresponding alcohols. Research has described the synthesis of 1-hydroxy-3,7-di(hydroxymethyl)bicyclo[3.3.1]nonane through appropriate reduction methods . These hydroxymethyl derivatives offer additional sites for functionalization and may exhibit different biological activities compared to the parent dicarboxylic acid.
Halogenation and Other Modifications
Structural Analogues and Related Compounds
Nitrogen-Containing Analogues
Several nitrogen-containing analogues of bicyclo[3.3.1]nonane have been developed, including 3,7-diazabicyclo[3.3.1]nonane derivatives. These compounds, often referred to as "bispidines," feature nitrogen atoms at the 3- and 7-positions instead of the carboxylic acid groups found in bicyclo[3.3.1]nonane-3,7-dicarboxylic acid. Research indicates that 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes adopt specific conformations to avoid steric repulsion between aryl groups and lone pair-lone pair repulsion between the nitrogens .
Other Heteroanalogues
Beyond nitrogen-containing derivatives, other heteroanalogues incorporating elements such as boron, selenium, and sulfur have been synthesized and characterized. These include compounds like 3-borabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane, which predominantly exist in their boat-chair conformers due to lone pair-lone pair repulsion of heavy atoms present at specific positions .
Comparative Structural Analysis
Table 2: Comparison of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid with Related Compounds
| Compound | Key Structural Features | Predominant Conformation | Notable Properties |
|---|---|---|---|
| Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | Carboxylic acid groups at 3,7-positions | Depends on conditions | Potential anti-inflammatory and anticancer activities |
| 1-Hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid | Additional hydroxyl group at position 1 | Not specified in sources | Serves as intermediate for further functionalization |
| 3,7-Diazabicyclo[3.3.1]nonane derivatives | Nitrogen atoms at 3,7-positions | BC conformation | Used as lipid bilayer modifiers and potential protease inhibitors |
| 3-Borabicyclo[3.3.1]nonane | Boron at position 3 | BC conformation | Exhibits the "Hockey Sticks" effect |
| 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane | Oxygen, selenium, and sulfur incorporation | BC conformation | Demonstrates unique conformational behavior |
Research Findings and Future Directions
Recent Advances
Recent research has focused on exploring the diverse applications of bicyclo[3.3.1]nonane derivatives in medicinal chemistry. The synthesis of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives has been reported, highlighting efficient synthetic methods for accessing these compounds . Additionally, comprehensive reviews have compiled information on different synthetic routes for constructing bicyclo[3.3.1]nonanes and their heteroanalogues, emphasizing their importance in anticancer therapy .
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for the rational design of bicyclo[3.3.1]nonane derivatives with enhanced therapeutic properties. Research suggests that the conformational behavior of these compounds significantly influences their interaction with biological targets. For example, the specific conformation adopted by 3,7-diazabicyclo[3.3.1]nonane derivatives affects their ability to modulate lipid bilayers or inhibit viral proteases .
Future Research Directions
Future research on bicyclo[3.3.1]nonane-3,7-dicarboxylic acid and its derivatives may focus on several promising areas:
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Development of more efficient synthetic routes to access these compounds with higher yields and fewer steps
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Detailed investigation of structure-activity relationships to optimize biological activities
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Exploration of novel derivatives with enhanced pharmacokinetic properties
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Evaluation of specific mechanisms underlying the compound's anticancer and anti-inflammatory activities
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Assessment of potential synergistic effects when combined with existing therapeutic agents
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